

comparative analysis of quinoxaline derivative mass spectrometry data

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Compound of Interest

Compound Name: 6-Nitroquinoxaline

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A comparative analysis of mass spectrometry data for quinoxaline derivatives is crucial for researchers in drug development and related scientific fields. This guide provides an objective comparison of different mass spectrometric approaches for the characterization and quantification of this important class of heterocyclic compounds, supported by experimental data from various studies.

Quantitative Data Summary

The following tables summarize key quantitative data from liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the analysis of various quinoxaline derivatives. This data is essential for method selection and performance evaluation.

Table 1: LC-MS/MS Parameters for the Determination of Quinoxaline 1,4-Dioxides and their Metabolites[1]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
Mequindox (MEQ)	263.1	158.1	40	22
MEQ Metabolite 1	233.1	158.1	38	20
MEQ Metabolite 2	203.1	132.1	35	18
Cyadox (CYA)	277.1	174.1	42	25
CYA Metabolite	247.1	174.1	40	22
Olaquindox (OLA)	263.1	188.1	38	20
OLA Metabolite	233.1	188.1	35	18
Quinocetone (QCT)	289.1	214.1	45	28
QCT Metabolite 1	259.1	214.1	42	25
QCT Metabolite 2	229.1	158.1	38	20
Carbadox (CBX)	262.1	218.1	40	22
CBX Metabolite 1	232.1	188.1	38	20
CBX Metabolite 2	202.1	132.1	35	18

Table 2: Analytical Performance of LC-MS/MS Methods for Quinoxaline Derivatives

Compound(s)	Matrix	Linearity (µg/L)	LOD (µg/kg)	LOQ (µg/kg)	Recoveries (%)	Reference
Five Quinoxalin- e 1,4-dioxides and eight metabolites	Swine Liver	5–500	0.30–2.51	1.10–8.37	79.8–96.5	[1]
Olaquindox, , quinoxaline -2- carboxylic acid, 3- methyl- quinoxaline -2- carboxylic acid	Animal-derived food	2.5–100	0.08	-	72.6–90.5	[2]
Carbadox, mequindox , olaquindox , quinocetone, e, cyadox, and two metabolites	Environmental Water	>0.99 (correlation coefficient)	0.002– 0.006 (µg/L)	-	68.7–109	[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the analysis of quinoxaline derivatives.

Protocol 1: UHPLC-MS/MS for Quinoxaline 1,4-Dioxides in Swine Liver[1]

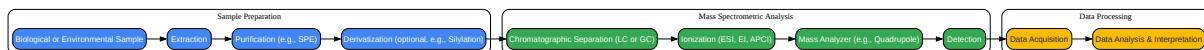
- Sample Preparation: Liver samples were acidified with hydrochloric acid, followed by extraction with 0.1% formic acid in acetonitrile. The extract was then purified using a solid-phase extraction (SPE) cartridge (HLB). The eluate was evaporated and the residue was redissolved in 10% acetonitrile for analysis.
- Liquid Chromatography: An Acquity UHPLC BEH C18 column (50 x 2.1 mm, 1.7 μ m) was used. The mobile phase consisted of A (0.1% formic acid in water) and B (0.1% formic acid in methanol) with a gradient elution at a flow rate of 0.3 mL/min.
- Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. The analysis was performed in multiple reaction monitoring (MRM) mode. Key parameters included a capillary voltage of 2.8 kV, an ion source temperature of 80 °C, and a desolvation temperature of 350 °C.

Protocol 2: GC-MS of Quinoxalines Derived from Homoglucans[4]

- Sample Preparation: Quinoxaline derivatives were prepared by the alkaline o-phenylenediamine (OPD) method from various homoglucans. The resulting quinoxalines, which contain hydroxyl residues, were subjected to trimethylsilylation before analysis.
- Gas Chromatography: A glass column (0.2 x 200 cm) packed with 2% OV-210 on Gaschrom Q was used. The column temperature was programmed to rise from 140°C to 220°C at a rate of 2°C/min.
- Mass Spectrometry: Electron ionization (EI) was used with an ionizing energy of 20 eV. The accelerating voltage was 3.2 kV.

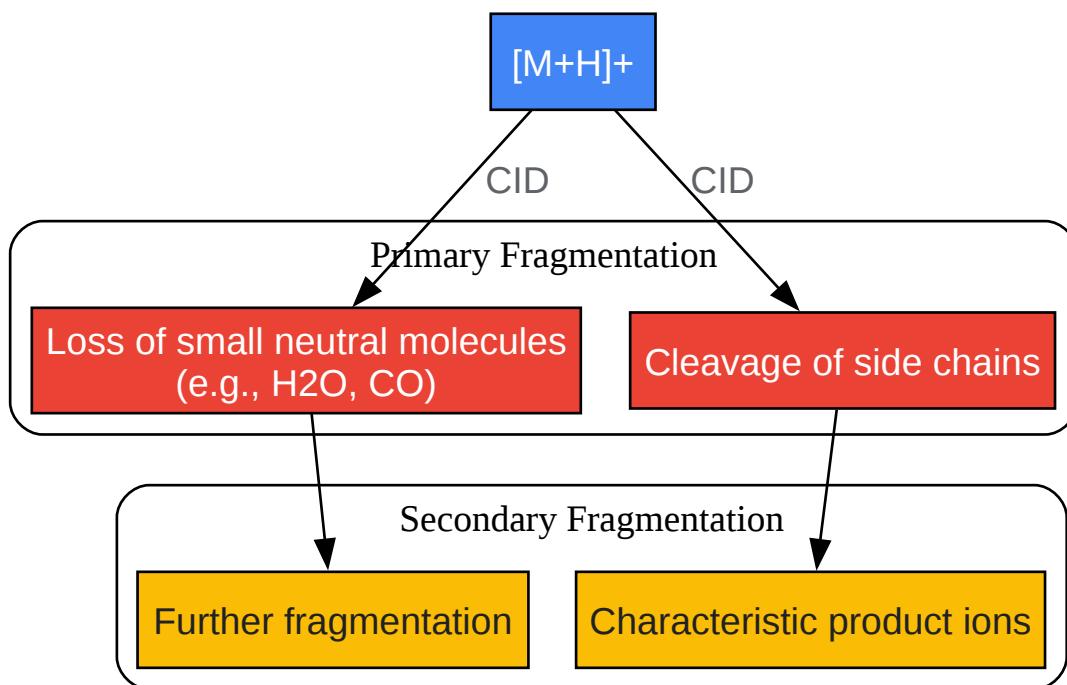
Visualizations

The following diagrams illustrate key experimental workflows and concepts in the mass spectrometric analysis of quinoxaline derivatives.



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General workflow for mass spectrometric analysis of quinoxaline derivatives.



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Conceptual fragmentation pathway for quinoxaline derivatives in MS/MS.

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References

- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
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